1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
Description
1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone (CAS: 1354002-87-1) is a pyrrolidine-based compound featuring a tertiary amine substituent at the 3-position of the pyrrolidine ring and an ethanone moiety at the 1-position. Its molecular formula is C9H19N3O, with a molecular weight of 185.27 g/mol . Notably, this compound is listed as discontinued by suppliers like CymitQuimica, suggesting its primary utility lies in research rather than commercial applications .
Properties
IUPAC Name |
1-[3-[2-aminoethyl(methyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)12-5-3-9(7-12)11(2)6-4-10/h9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQOVBYQKYOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190978 | |
| Record name | Ethanone, 1-[3-[(2-aminoethyl)methylamino]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-50-8 | |
| Record name | Ethanone, 1-[3-[(2-aminoethyl)methylamino]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[3-[(2-aminoethyl)methylamino]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 170.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : The compound can act as an agonist or antagonist at different receptor sites, influencing signaling pathways critical for various physiological functions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. The compound's activity against various bacterial strains has been evaluated, revealing significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus and E. coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests indicated that it effectively inhibits the growth of pathogenic fungi.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
This suggests that the compound could be a promising candidate for developing antifungal agents .
Case Studies
Several case studies have documented the biological effects of similar pyrrolidine compounds:
- Study on Pyrrolidine Derivatives : A study published in MDPI demonstrated that pyrrolidine derivatives exhibited a range of biological activities, including significant antibacterial effects against multiple strains of bacteria with MIC values as low as 0.0039 mg/mL .
- Research on Antimicrobial Properties : Another study focused on the antimicrobial properties of alkaloids derived from pyrrolidine structures found that modifications in the chemical structure can enhance bioactivity against both bacterial and fungal pathogens .
Comparison with Similar Compounds
Key Structural Variations and Properties
The compound belongs to a broader class of pyrrolidin-1-yl-ethanone derivatives, which are modified through substitutions on the pyrrolidine ring or the amino/ketone groups. Below is a detailed comparison with analogous compounds:
Functional Implications
- Steric and Electronic Effects : The methyl group in the target compound balances steric bulk and electronic neutrality, whereas nitro or aromatic groups (e.g., pyrazolo-pyrazine) alter electronic profiles, impacting binding to targets like kinases or GPCRs .
- Chirality: The R-configuration in the isopropyl derivative () highlights the role of stereochemistry in pharmacological activity, a factor absent in the non-chiral target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
